(2E)-3-(3-NITROPHENYL)-1-[4-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-EN-1-ONE
Description
The compound (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a trimethyl-substituted tetrahydropyrimidinyl group, and a prop-2-en-1-one moiety, making it a unique structure for study.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-14-22(2,3)23-21(29)24(15)18-10-8-17(9-11-18)20(26)12-7-16-5-4-6-19(13-16)25(27)28/h4-14H,1-3H3,(H,23,29)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGBVIVRBASCU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the tetrahydropyrimidinyl intermediate: This involves the cyclization of appropriate precursors in the presence of a sulfur-containing reagent to form the tetrahydropyrimidinyl ring.
Coupling reaction: The final step involves coupling the nitrophenyl and tetrahydropyrimidinyl intermediates through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro-oxidized products.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one
- (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one lies in its specific structural features, such as the combination of the nitrophenyl and tetrahydropyrimidinyl groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Features
- Nitrophenyl Group : The presence of a nitrophenyl moiety may contribute to various biological activities, including antimicrobial and anticancer properties.
- Thiomorpholine Derivative : The 2-sulfanylidene-1,2,3,4-tetrahydropyrimidine structure is known for its potential in modulating biological pathways.
Anticancer Properties
Research indicates that similar compounds with thiopyrimidine structures exhibit significant anticancer activity. A study evaluating various derivatives showed that compounds containing a thiopyrimidine core demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The nitro group in the compound is often associated with enhanced antimicrobial properties. Compounds with nitrophenyl groups have been shown to exhibit antibacterial and antifungal activities. For instance, derivatives of nitrophenyl-thiourea have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
Thiomorpholine derivatives have also been studied for their anti-inflammatory properties. One study highlighted the ability of such compounds to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer progression or inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives can modulate ROS levels, leading to oxidative stress in cancer cells.
- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest at various phases, particularly G1/S or G2/M transitions.
Case Study 1: Anticancer Activity
A recent investigation assessed the anticancer potential of a series of thiopyrimidine derivatives. Among them, one derivative closely related to our compound showed IC50 values in the low micromolar range against breast and prostate cancer cell lines. The study concluded that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a nitrophenyl derivative was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL against E. coli and S. aureus, demonstrating significant antibacterial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
